![molecular formula C12H17FN2O4S B5180014 N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5180014.png)
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMME-NH-Ph-Glyc-OH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of glycine derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of FMME-NH-Ph-Glyc-OH involves the inhibition of DPP-4 activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and reduce blood glucose levels. Inhibition of DPP-4 by FMME-NH-Ph-Glyc-OH results in increased levels of GLP-1, leading to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
FMME-NH-Ph-Glyc-OH has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against DPP-4, it has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using FMME-NH-Ph-Glyc-OH in lab experiments include its potent inhibitory activity against DPP-4, its potential as a candidate for the treatment of type 2 diabetes, and its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using FMME-NH-Ph-Glyc-OH in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving FMME-NH-Ph-Glyc-OH. These include:
1. Further studies to elucidate the mechanism of action of FMME-NH-Ph-Glyc-OH and its potential targets in the treatment of type 2 diabetes.
2. Development of more efficient synthesis methods for FMME-NH-Ph-Glyc-OH to improve its yield and purity.
3. Investigation of the potential of FMME-NH-Ph-Glyc-OH as a candidate for the treatment of other metabolic disorders such as obesity and cardiovascular disease.
4. Development of novel drug delivery systems for FMME-NH-Ph-Glyc-OH to improve its bioavailability and reduce potential toxicity.
Conclusion:
FMME-NH-Ph-Glyc-OH is a promising compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. Its potent inhibitory activity against DPP-4 and its ability to exhibit a range of biochemical and physiological effects make it a potential candidate for the treatment of type 2 diabetes and other metabolic disorders. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of FMME-NH-Ph-Glyc-OH involves the reaction of N-(2-methoxyethyl)-N-methylglycine with 4-fluorobenzoyl chloride and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of FMME-NH-Ph-Glyc-OH as a white solid.
Scientific Research Applications
FMME-NH-Ph-Glyc-OH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a class of enzymes known as dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of glucose metabolism and insulin secretion. This makes FMME-NH-Ph-Glyc-OH a potential candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4S/c1-19-8-7-14-12(16)9-15(20(2,17)18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZFXUCYMDKFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.